molecular formula C6H4Cl3N3 B13135373 3,5,6-Trichloropicolinimidamide

3,5,6-Trichloropicolinimidamide

Cat. No.: B13135373
M. Wt: 224.5 g/mol
InChI Key: QXPJRXPXRBYZBM-UHFFFAOYSA-N
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Description

3,5,6-Trichloropicolinimidamide is a chemical compound with the molecular formula C6H5Cl4N3 It is a derivative of picolinic acid and contains three chlorine atoms attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6-Trichloropicolinimidamide typically involves the chlorination of picolinic acid derivatives. One common method is the reaction of 3,5,6-trichloropyridine with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors This allows for better control over reaction conditions and improved yield

Chemical Reactions Analysis

Types of Reactions

3,5,6-Trichloropicolinimidamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction Reactions: Reduction can lead to the formation of partially or fully dechlorinated products.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of hydroxylated or aminated derivatives.

    Oxidation: Formation of oxides or chlorinated pyridine derivatives.

    Reduction: Formation of dechlorinated picolinimidamide derivatives.

Scientific Research Applications

3,5,6-Trichloropicolinimidamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5,6-Trichloropicolinimidamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity. The chlorine atoms enhance its reactivity, allowing it to form strong interactions with target molecules. This can lead to the disruption of cellular processes, making it effective as an antimicrobial or enzyme inhibitor.

Comparison with Similar Compounds

Similar Compounds

    3,5,6-Trichloro-2-pyridinol: A degradation product of chlorpyrifos, known for its antimicrobial properties.

    3,5,6-Trichloropyridine: A precursor in the synthesis of various chlorinated pyridine derivatives.

Uniqueness

3,5,6-Trichloropicolinimidamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H4Cl3N3

Molecular Weight

224.5 g/mol

IUPAC Name

3,5,6-trichloropyridine-2-carboximidamide

InChI

InChI=1S/C6H4Cl3N3/c7-2-1-3(8)5(9)12-4(2)6(10)11/h1H,(H3,10,11)

InChI Key

QXPJRXPXRBYZBM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1Cl)Cl)C(=N)N)Cl

Origin of Product

United States

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